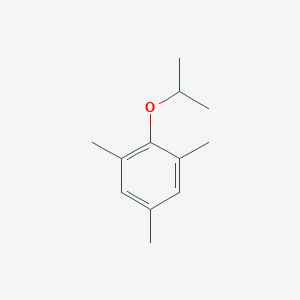
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- is a chemical compound commonly known as MTMT. It is a colorless liquid with a sweet odor and is primarily used as a solvent in various industrial applications. MTMT is synthesized by reacting 3,5-dimethylphenol with 2-methyl-1-propene in the presence of an acid catalyst. In recent years, there has been a growing interest in the scientific research application of MTMT due to its potential as a biological and chemical agent.
作用機序
The mechanism of action of MTMT is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and replication. MTMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, MTMT has been found to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
生化学的および生理学的効果
MTMT has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. MTMT has also been shown to inhibit the growth and replication of various viruses, including HIV and hepatitis B. In addition, MTMT has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
MTMT has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other organic compounds. In addition, it has been shown to be effective in a variety of chemical reactions and biological assays. However, MTMT has some limitations as well. It is highly flammable and can be toxic if ingested or inhaled. In addition, it may react with other chemicals in unexpected ways, leading to unpredictable results.
将来の方向性
There are several future directions for research on MTMT. One area of interest is the development of MTMT as a therapeutic agent for the treatment of cancer and other diseases. Researchers are also exploring the potential of MTMT as a tool for studying various biological processes, such as protein-protein interactions and signal transduction pathways. In addition, there is ongoing research on the synthesis of new derivatives of MTMT with improved properties and efficacy.
合成法
MTMT is synthesized through a reaction between 3,5-dimethylphenol and 2-methyl-1-propene in the presence of an acid catalyst. The reaction takes place in a three-step process: (1) protonation of the phenol group, (2) nucleophilic attack of the double bond of the propene, and (3) deprotonation of the intermediate to form MTMT. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.
科学的研究の応用
MTMT has been the subject of extensive scientific research due to its potential as a biological and chemical agent. It has been found to exhibit antitumor, antiviral, and antibacterial properties. In addition, MTMT has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and hepatitis. MTMT has also been used as a reagent in various chemical reactions, including the synthesis of various organic compounds.
特性
CAS番号 |
13605-05-5 |
|---|---|
製品名 |
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChIキー |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
その他のCAS番号 |
13605-05-5 |
同義語 |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
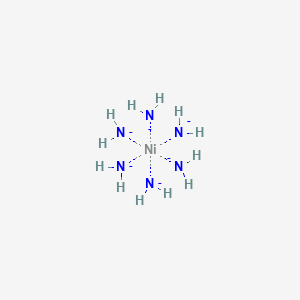





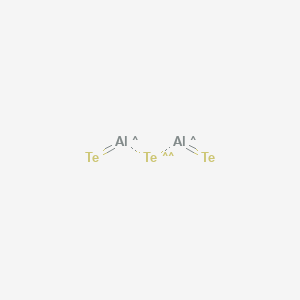
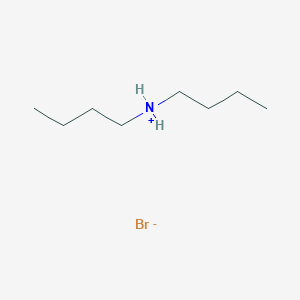
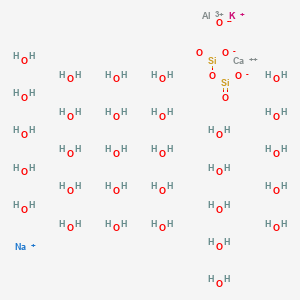
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
